molecular formula C8H9BrN4 B11712175 (2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide CAS No. 37873-43-1

(2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide

Cat. No.: B11712175
CAS No.: 37873-43-1
M. Wt: 241.09 g/mol
InChI Key: ONHBRYWYNVUGHT-LFYBBSHMSA-N
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Description

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is an organic compound characterized by the presence of a bromophenyl group attached to a methyleneamino guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 4-bromobenzaldehyde with aminoguanidine under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux for several hours. The product is then isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is unique due to its specific combination of a bromophenyl group and a methyleneamino guanidine moiety.

Properties

CAS No.

37873-43-1

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9BrN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+

InChI Key

ONHBRYWYNVUGHT-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)Br

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)Br

Origin of Product

United States

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